"2-(3-Fluoro-4-iodophenyl)acetic acid" properties and reactivity
"2-(3-Fluoro-4-iodophenyl)acetic acid" properties and reactivity
An In-Depth Technical Guide to 2-(3-Fluoro-4-iodophenyl)acetic acid: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Modern Chemistry
2-(3-Fluoro-4-iodophenyl)acetic acid is a halogenated aromatic carboxylic acid that serves as a highly versatile and valuable building block in organic synthesis. Its unique trifunctional structure—comprising a phenylacetic acid core, a fluorine substituent, and a reactive iodine atom—positions it as a strategic intermediate for creating complex molecular architectures. The phenylacetic acid moiety is a common scaffold in pharmaceuticals, notably in non-steroidal anti-inflammatory drugs (NSAIDs). The fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity, making it a prized feature in modern drug design.[1] Most critically, the carbon-iodine bond provides a reactive handle for a host of powerful cross-coupling reactions, enabling the facile introduction of diverse functional groups.
This guide offers a comprehensive overview of the physicochemical properties, synthesis, and key reactivity patterns of 2-(3-Fluoro-4-iodophenyl)acetic acid. It is intended to provide researchers and drug development professionals with the technical insights and practical methodologies required to effectively utilize this compound in their synthetic endeavors.
PART 1: Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a reagent is paramount for its successful application in synthesis. While extensive experimental data for this specific molecule is not broadly published, we can compile its known specifications and infer others from closely related analogues.
Quantitative Data Summary
The key physical and chemical properties of 2-(3-Fluoro-4-iodophenyl)acetic acid are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1261874-58-1 | [2] |
| Molecular Formula | C₈H₆FIO₂ | [2] |
| Molecular Weight | 280.04 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | Inferred |
| Storage Conditions | 2-8°C, Keep in dark place, sealed in dry | [2] |
| Melting Point | Not available. For comparison, 2-(4-Iodophenyl)acetic acid: 130-140 °C[3] | |
| Solubility | Expected to be soluble in polar organic solvents like DMF, DMSO, THF, and alcohols. | Inferred |
Spectroscopic Signature (Predicted)
-
¹H NMR: Protons on the aromatic ring would appear as complex multiplets due to F-H and H-H coupling. The methylene (-CH₂) protons adjacent to the carboxylic acid would likely appear as a singlet around 3.6-3.8 ppm. The acidic proton (-COOH) would be a broad singlet at a higher chemical shift (>10 ppm).
-
¹³C NMR: The spectrum would show eight distinct carbon signals. The C-I bond would significantly shield the attached carbon, shifting it upfield. The C-F bond would appear as a doublet with a large coupling constant (¹JCF).
-
IR Spectroscopy: Key peaks would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-F (~1000-1400 cm⁻¹) and C-I (~500-600 cm⁻¹) stretches.
PART 2: Synthesis and Manufacturing
A robust synthetic route is crucial for the accessibility of this building block. While multiple pathways are conceivable, a logical and efficient approach starting from commercially available precursors is outlined below.
Proposed Synthetic Workflow
The following multi-step synthesis is proposed, leveraging well-established and reliable chemical transformations.
Caption: Proposed synthetic pathway for 2-(3-Fluoro-4-iodophenyl)acetic acid.
Step-by-Step Synthetic Protocol (Illustrative)
-
Reduction of 2-Fluoro-4-nitrotoluene: The nitro group is selectively reduced to an amine using standard conditions, such as iron powder in acidic medium or catalytic hydrogenation, to yield 2-fluoro-4-aminotoluene.
-
Diazotization: The resulting aniline derivative is treated with sodium nitrite in a cold, acidic solution (e.g., HCl) to form the corresponding diazonium salt in situ.
-
Sandmeyer Reaction: The diazonium salt is subsequently treated with potassium iodide (KI) to replace the diazonium group with iodine, affording 3-fluoro-4-methyliodobenzene.
-
Benzylic Bromination: The methyl group is converted to a bromomethyl group using N-bromosuccinimide (NBS) and a radical initiator like AIBN under photochemical or thermal conditions.
-
Cyanation: The benzylic bromide is then subjected to nucleophilic substitution with sodium cyanide (NaCN) in a polar aprotic solvent like DMSO to form the nitrile intermediate.
-
Hydrolysis: The final step involves the vigorous acid-catalyzed hydrolysis of the nitrile group to the carboxylic acid, yielding the target compound.
PART 3: Reactivity Profile and Key Transformations
The synthetic utility of 2-(3-Fluoro-4-iodophenyl)acetic acid stems from the reactivity of its C-I bond in palladium-catalyzed cross-coupling reactions. The high reactivity of the aryl iodide compared to aryl bromides or chlorides allows for milder reaction conditions and broader substrate scope.[4][5]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
This reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by coupling the aryl iodide with an organoboron reagent.[4][6]
Mechanism Overview: The catalytic cycle involves three key steps: (1) Oxidative addition of the aryl iodide to a Pd(0) complex, (2) Transmetalation of the organic group from the boron atom to the palladium center (activated by a base), and (3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6][7]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure
-
Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-(3-Fluoro-4-iodophenyl)acetic acid (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).[8][9]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, an additional ligand (e.g., XPhos, 2-10 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like dioxane/water or DMF.[8]
-
Reaction: Heat the mixture to the required temperature (typically 80-120 °C) and monitor by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira reaction facilitates the coupling of the aryl iodide with a terminal alkyne, a critical transformation for accessing materials with interesting electronic properties and pharmaceutical intermediates.[5][10]
Mechanism Overview: This reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide is followed by transmetalation from a copper(I) acetylide intermediate. The copper cycle involves the formation of this key copper acetylide from the terminal alkyne, facilitated by a base.[11][12]
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Experimental Protocol: General Procedure
-
Setup: In a Schlenk flask under an inert atmosphere, dissolve 2-(3-Fluoro-4-iodophenyl)acetic acid (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv) in a suitable solvent such as THF or DMF.[1]
-
Reagent Addition: Add a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH).[13]
-
Catalyst Addition: Add the copper(I) cocatalyst (e.g., CuI, 1-5 mol%) followed by the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%).[1]
-
Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: Filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and purify by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
This reaction is indispensable for synthesizing aryl amines, which are prevalent in pharmaceuticals and organic materials.[14][15] It couples the aryl iodide with a primary or secondary amine.
Mechanism Overview: Similar to the Suzuki coupling, the mechanism involves oxidative addition of the aryl halide to Pd(0). This is followed by coordination of the amine and subsequent deprotonation by the base to form a palladium-amido complex. Reductive elimination then furnishes the C-N bond and regenerates the Pd(0) catalyst.[16][17]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: General Procedure
-
Setup: Charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃), a sterically hindered phosphine ligand (e.g., BINAP, Xantphos), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃).[16][17]
-
Reagent Addition: Add 2-(3-Fluoro-4-iodophenyl)acetic acid (1.0 equiv) and the amine coupling partner (1.1-1.3 equiv).
-
Solvent and Reaction: Add anhydrous, degassed solvent (e.g., toluene or dioxane) and heat the mixture (typically 80-110 °C) under an inert atmosphere until the reaction is complete.
-
Workup: Cool the reaction mixture, dilute with an organic solvent, and filter through celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase, concentrate, and purify the residue via column chromatography to isolate the desired aryl amine.
PART 4: Applications in Drug Discovery and Medicinal Chemistry
The structural motifs accessible from 2-(3-Fluoro-4-iodophenyl)acetic acid are of significant interest in drug discovery.
-
Scaffold for Bioactive Molecules: As a substituted phenylacetic acid, it is an analog of scaffolds found in numerous approved drugs. The ability to diversify the structure via cross-coupling allows for the rapid generation of libraries for high-throughput screening.
-
Role of Fluorine: The strategic placement of a fluorine atom can profoundly impact a drug candidate's properties. It can block metabolic oxidation at that position, increase binding affinity through favorable electrostatic interactions, and modulate pKa, thereby improving cell permeability and oral bioavailability.[1]
-
Access to Novel Chemical Space: The three distinct functional handles (acid, fluoro, iodo) allow for orthogonal chemical modifications, enabling the exploration of novel and complex molecular architectures that would be difficult to access through other means. For example, the carboxylic acid can be converted to amides, esters, or other functional groups, while the aryl iodide is selectively reacted in cross-coupling, creating a powerful platform for building molecular diversity.
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PubChem. 2-(3-Fluoro-4-nitrophenyl)acetic acid. National Center for Biotechnology Information. [Link]
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NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
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PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]
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